molecular formula C19H19NO3 B5047363 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline

Cat. No.: B5047363
M. Wt: 309.4 g/mol
InChI Key: YVQDXBUFLNKAON-UHFFFAOYSA-N
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Description

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxyphenoxyethoxy group attached to the quinoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 2-(2-ethoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyphenoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of quinoline derivatives with different substituents on the ethoxyphenoxyethoxy group.

Scientific Research Applications

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of materials with specific chemical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A parent compound with known antimicrobial properties.

    2-(2-ethoxyphenoxy)ethanol: A precursor used in the synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]quinoline.

    Quinoline: The core structure of the compound, known for its diverse biological activities.

Uniqueness

This compound is unique due to the presence of the ethoxyphenoxyethoxy group, which may impart distinct chemical and biological properties compared to other quinoline derivatives

Properties

IUPAC Name

8-[2-(2-ethoxyphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-21-16-9-3-4-10-17(16)22-13-14-23-18-11-5-7-15-8-6-12-20-19(15)18/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQDXBUFLNKAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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